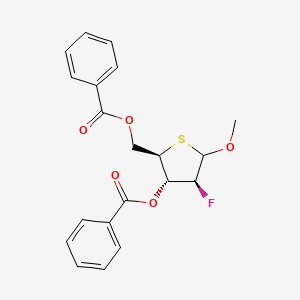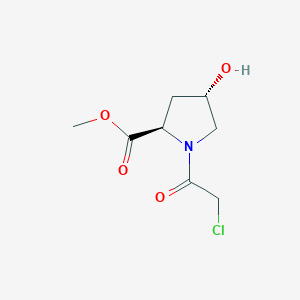![molecular formula C21H26BClO3 B13920176 (1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[61102,6]decane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tricyclo[6.1.1.02,6]decane core, introduction of the chloro and methylbenzofuran groups, and final functionalization. Common reagents and conditions used in these reactions include:
Formation of the tricyclo[6.1.1.02,6]decane core: This step may involve cyclization reactions using catalysts such as palladium or nickel.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the methylbenzofuran group: Coupling reactions using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Reactions with oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reactions with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound’s activity, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
- (1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(benzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane
- (1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-2-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the presence of the chloro and methylbenzofuran groups, which may confer unique chemical and biological properties compared to similar compounds.
属性
分子式 |
C21H26BClO3 |
|---|---|
分子量 |
372.7 g/mol |
IUPAC 名称 |
(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methyl-1-benzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C21H26BClO3/c1-12-6-5-7-15-13(11-24-19(12)15)8-18(23)22-25-17-10-14-9-16(20(14,2)3)21(17,4)26-22/h5-7,11,14,16-18H,8-10H2,1-4H3/t14-,16-,17+,18+,21-/m0/s1 |
InChI 键 |
SFXSOFTWVZWDOJ-BKXHUWGXSA-N |
手性 SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CC4=COC5=C(C=CC=C45)C)Cl |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=COC5=C(C=CC=C45)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





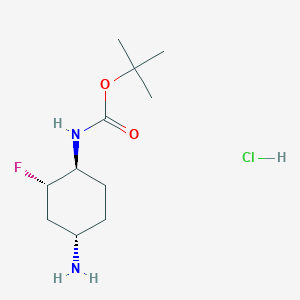
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
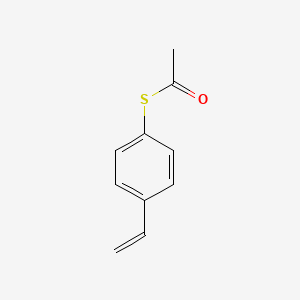
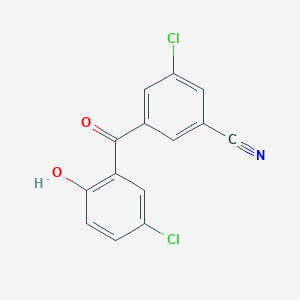

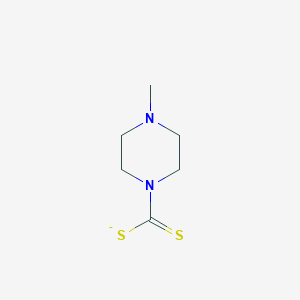
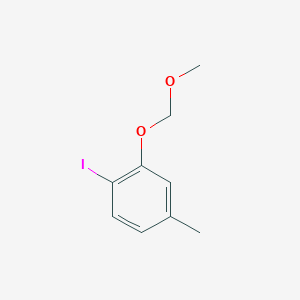

![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
